
TNPA-methylenedioxy HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TNPA-methylenedioxy HCl is a chemical compound with the molecular formula C20H19NO3.HCl . It is a precursor for the PET tracer [11C]MNPA . The methylenedioxy group in this compound consists of two oxygen atoms connected to a methylene bridge (-CH2- unit) .
Synthesis Analysis
The synthesis of compounds similar to TNPA-methylenedioxy HCl involves the formation of a methylenedioxy bridge in the biosynthesis of benzylisoquinoline alkaloids . Enzymes within the cytochrome P450 superfamily are able to form methylenedioxy bridges by closure of an open, adjacent phenol and methoxy group .Molecular Structure Analysis
The molecular structure of TNPA-methylenedioxy HCl is based on the methylenedioxy functional group, which is a common feature in organic chemistry . This group consists of two oxygen atoms connected to a methylene bridge (-CH2- unit), which is connected to the rest of the molecule by two chemical bonds .Aplicaciones Científicas De Investigación
Methylenedioxymethamphetamine (MDMA) and Serotonin Receptors
MDMA, often known as 'ecstasy', has been studied for its effects on serotonin (5-HT) receptors in the brain. Research by Aguirre et al. (1995) observed both short-term and long-term effects of MDMA on these receptors, showing alterations in receptor density in different brain regions. Their findings can be relevant to understanding the neurochemical pathways influenced by related compounds (Aguirre, Galbete, Lasheras, & del Río, 1995).
Safety and Hazards
The safety data sheet for a compound similar to TNPA-methylenedioxy HCl, 3,4-(Methylenedioxy)phenylacetic acid, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for TNPA-methylenedioxy HCl involves the condensation of TNPA and methylenedioxyphenylacetone followed by acidification with hydrochloric acid.", "Starting Materials": [ "2,4,6-trinitrophenol (TNPA)", "Methylenedioxyphenylacetone" ], "Reaction": [ "Mix TNPA and methylenedioxyphenylacetone in a solvent such as ethanol", "Add a catalytic amount of acid catalyst such as sulfuric acid", "Heat the mixture under reflux for several hours", "Cool the mixture and add hydrochloric acid to acidify the solution", "Extract the product with a non-polar solvent such as ether", "Wash the organic layer with water and dry over anhydrous magnesium sulfate", "Evaporate the solvent to obtain TNPA-methylenedioxy HCl as a solid" ] } | |
Número CAS |
126874-88-2 |
Fórmula molecular |
C20H19NO3 . HCl |
Peso molecular |
357.84 |
Pureza |
>98% |
Sinónimos |
2-Hydroxy-10,11-methylenedioxy-N-propylnoraporphine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




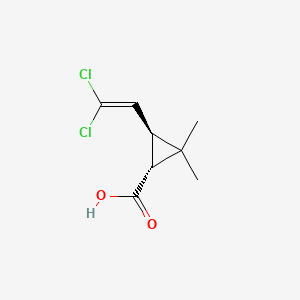

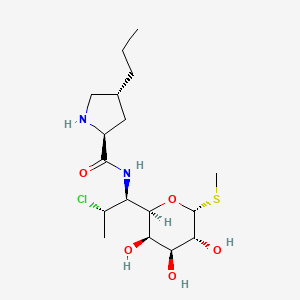
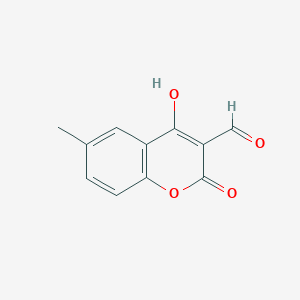
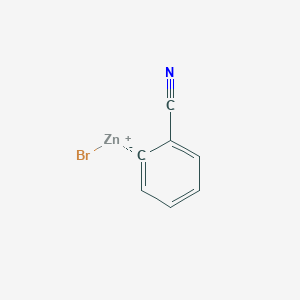
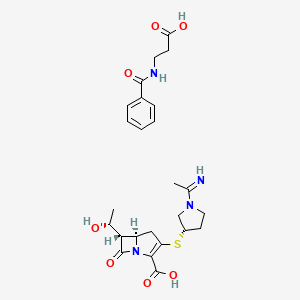
![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)